molecular formula C4H5BrN4 B1292474 5-Bromopyrimidine-2,4-diamine CAS No. 1004-01-9

5-Bromopyrimidine-2,4-diamine

Cat. No. B1292474
CAS RN: 1004-01-9
M. Wt: 189.01 g/mol
InChI Key: SUHXPSAYNUCJSC-UHFFFAOYSA-N
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Description

5-Bromopyrimidine-2,4-diamine is a chemical compound with the CAS Number: 1004-01-9. It has a molecular weight of 189.01 and is typically in solid form . The IUPAC name for this compound is 5-bromo-2,4-pyrimidinediamine .


Synthesis Analysis

The synthesis of 5-Bromopyrimidine-2,4-diamine involves rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .


Molecular Structure Analysis

The InChI code for 5-Bromopyrimidine-2,4-diamine is 1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H, (H4,6,7,8,9) . This indicates the presence of 4 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 4 nitrogen atoms in the molecule.


Chemical Reactions Analysis

5-Bromopyrimidine-2,4-diamine undergoes nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide .


Physical And Chemical Properties Analysis

5-Bromopyrimidine-2,4-diamine is a solid compound . It has a density of 1.956±0.06 g/cm3 .

Scientific Research Applications

Rapid Nucleophilic Displacement Reactions

  • Summary of Application: This research involves the use of 5-Bromopyrimidine in rapid nucleophilic displacement reactions under microwave irradiation .
  • Methods of Application: The approach involves the use of microwave irradiation to facilitate the displacement reactions .
  • Results or Outcomes: The research resulted in a new method for rapid nucleophilic displacement reactions .

Direct Metallation with Lithium Diisopropylamide

  • Summary of Application: 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .
  • Methods of Application: The synthesis involves the use of lithium diisopropylamide for direct metallation .
  • Results or Outcomes: The research resulted in the successful synthesis of 4-lithio-5-bromopyrimidine .

Synthesis of 4-Aryl-5-alkynylpyrimidines

  • Summary of Application: This research involves the use of 5-Bromopyrimidine in the synthesis of 4-aryl-5-alkynylpyrimidines, which are medicinally important compounds .
  • Methods of Application: The approach involves a sequence of chemo- and regioselective Brønsted acid-catalyzed electrophilic alkylation of arenes with 5-bromopyrimidine, followed by oxidative re-aromatization of the formed dihydropyrimidine ring .
  • Results or Outcomes: The research resulted in a new synthetic protocol for the preparation of medicinally important 4-aryl-5-alkynylpyrimidines .

Synthesis of Pyrimidine Derivatives

  • Summary of Application: 5-Bromopyrimidine is used in the synthesis of various pyrimidine derivatives via a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .
  • Methods of Application: The synthesis involves a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation .
  • Results or Outcomes: The research resulted in the successful synthesis of various pyrimidine derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

5-bromopyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN4/c5-2-1-8-4(7)9-3(2)6/h1H,(H4,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHXPSAYNUCJSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromopyrimidine-2,4-diamine

CAS RN

1004-01-9
Record name 5-bromopyrimidine-2,4-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a mixture of 2,4-diaminopyrimidine (5.5 g, 0.05 mol, 1.0 eq.) and THF (200 ml) was added pyridinium tribromide (17.5 g, 0.055 mol, 1.1 eq) at 0° C. in three portions. The resulting mixture was stirred at about 0° C. for two hours, filtered and washed with THF (20 ml). The yellow solid was mixed with water (100 ml) and the resulting mixture was neutralized with 10% NaOH solution to a pH of about 7. Stirring was continued at room temperature for 30 minutes, after which the mixture was filtered, washed with water (2×20 ml) and dried under vacuum at 50° C. to give 8.2 g (87%) of 2,4-diamino-5-bromo-pyrimidine as a white solid. 1H NMR, HPLC and LCMS analyses of this product are identical to the product described in Step 1 of Example 1.
Quantity
5.5 g
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200 mL
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17.5 g
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Synthesis routes and methods II

Procedure details

To a stirring mixture of 2,4-diaminopyrimidine (25 g, 0.23 mol, 1.0 eq) in acetic acid (375 ml) was added Br2 (36.3 g, 0.23 mol, 1.0 eq) at room temperature. The resulting mixture was stirred at room temperature (about 25° C.) for 2 hours and then filtered. The yellow solid was mixed with water (250 ml) and the pH of the resulting mixture was adjusted to 8-9 using 50% NaOH solution. Stirring was continued at room temperature for 30 min and the mixture was filtered, washed with water, and then dried under vacuum to give 38 g (87%) of 2,4-diamino-5-bromo-pyrimidine as a white solid. 1H NMR (400 MHz, d6-DMSO) δ 6.06 (s, 2H, ex. D2O), 6.50 (br, 2H, ex. D2O), 7.76 (s, 1H); MS (+)-ES [M+H]+ m/z 191.
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25 g
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reactant
Reaction Step One
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375 mL
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solvent
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Quantity
36.3 g
Type
reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 2,4-diaminopyrimidine (1.0 g, 9.1 mmol) in chloroform (30 mL) was added N-bromosuccinimide (1.62 g, 9.08 mmol). The solution was stirred in the dark for 12 hours, at which time it was added to CH2Cl2 (150 mL) and 1N NaOH (50 mL). The solid that formed was filtered, rinsed with water and concentrated in vacuo, yielding 1.4 g (74%) of 5-bromopyrimidine-2,4-diamine. LCMS (m/z): 189/191 (MH+). 1H NMR. (DMSO-d6): δ 7.78 (s, 1H), 6.58 (bs, 2H), 6.08 (bs, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
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1.62 g
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reactant
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30 mL
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solvent
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Quantity
150 mL
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50 mL
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromopyrimidine-2,4-diamine

Citations

For This Compound
2
Citations
F Gallou - Synthesis of Heterocycles in Contemporary Medicinal …, 2016 - Springer
The original synthesis of our oral prodrug of isatoribine, a nucleoside analogue potentially useful for the treatment of patients with chronic hepatitis C and other viral infections, suffered …
Number of citations: 5 link.springer.com
J Caballero, A Morales-Bayuelo… - Journal of Computer …, 2018 - Springer
In the last decades, human protein kinases (PKs) have been relevant as targets in the development of novel therapies against many diseases, but the study of Mycobacterium …
Number of citations: 21 link.springer.com

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